2,4-Diaminobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diaminobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFJRVFZHAPENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456828 | |
| Record name | 2,4-diaminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-57-4 | |
| Record name | 2,4-diaminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,4 Diaminobenzaldehyde
Established Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminobenzaldehyde is primarily achieved through the transformation of nitrobenzaldehyde precursors, with several alternative pathways also established.
Reductive Transformations of Nitrobenzaldehyde Precursors
The most common method for synthesizing this compound involves the reduction of 2,4-dinitrobenzaldehyde (B114715). This transformation targets the two nitro groups, converting them into amino groups while preserving the aldehyde functionality. A variety of reducing agents and reaction conditions have been explored to achieve this selective reduction.
Commonly employed methods include catalytic hydrogenation using catalysts like palladium or platinum. researchgate.net The choice of solvent, such as ethanol (B145695) with a small amount of acetic acid, can be crucial for the success of the reaction. researchgate.net Another widely used approach is the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. researchgate.netresearchgate.net The use of iron with acetic acid has been noted as an improved procedure under dose-controlled conditions. researchgate.net Other reducing systems like iron powder with calcium chloride in a mixture of ethanol and water at elevated temperatures have also been reported. researchgate.net
Care must be taken to avoid over-reduction of the aldehyde group to an alcohol. researchgate.net To circumvent this, protection of the aldehyde group, for instance, by forming an acetal (B89532) with methanol (B129727) or ethanol in a mildly acidic medium, can be performed before the reduction of the nitro groups. researchgate.net
Table 1: Reductive Methods for this compound Synthesis
| Starting Material | Reducing Agent/Catalyst | Solvent/Conditions | Key Observations | Reference |
|---|---|---|---|---|
| 2,4-Dinitrobenzaldehyde | H₂/Pt or Pd catalyst | Ethanol, Acetic acid | Catalytic hydrogenation offers a clean reduction. | researchgate.net |
| 2,4-Dinitrobenzaldehyde | Fe, Acetic Acid | - | An improved, dose-controlled procedure. | researchgate.net |
| 2,4-Dinitrobenzaldehyde | SnCl₂/EtOH | Heat | Simple and efficient, but may form emulsions during work-up. | researchgate.net |
| 2,4-Dinitrobenzaldehyde | Iron powder, CaCl₂ | Ethanol, Water, 60°C | Effective reduction system. | researchgate.net |
| 2,4-Dinitrobenzaldehyde | Activated Zn dust, Acetic Acid | Dichloromethane (DCM), 0°C | Mild reduction method. | researchgate.net |
Alternative Synthetic Pathways
Beyond the reduction of dinitro-precursors, other synthetic strategies exist for obtaining this compound. One such method involves starting from 2,4-dinitrotoluene. This can be converted to 2,4-dinitrobenzaldehyde, which is then reduced. orgsyn.org Another approach involves the formylation of substituted anilines or the oxidation of aminobenzyl alcohols. ucl.ac.uk
A distinct route proceeds through dimethoxybenzylamine intermediates. For instance, 2,4-dimethoxybenzylamine (B23717) can be synthesized and subsequently converted to this compound through demethylation and oxidation steps.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of organic compounds. colab.ws In the context of this compound synthesis, this often involves the use of more environmentally benign reagents and solvents.
For example, the use of iron, a less toxic and more abundant metal, in place of reagents like tin(II) chloride aligns with green chemistry principles. researchgate.netresearchgate.net Furthermore, catalytic methods, such as catalytic hydrogenation, are generally considered greener as they use a small amount of catalyst to convert a large amount of substrate, reducing waste. researchgate.net The development of one-pot syntheses, which reduce the number of steps and the need for purification of intermediates, also contributes to a greener process. rsc.orgnih.gov For instance, a one-step synthesis of 2-aminobenzaldehyde (B1207257) from o-nitrotoluene using sodium polysulfide in alcohol has been reported with a high yield, showcasing a more efficient and environmentally friendly approach. google.com While this is for a related compound, similar principles can be applied to the synthesis of this compound.
Advancements in Process Optimization for this compound Production
Process optimization is critical for the large-scale and industrial production of this compound, focusing on improving yield, purity, and cost-effectiveness. Optimization strategies often involve a systematic study of reaction parameters.
Key areas of optimization include:
Catalyst Selection and Loading: Identifying the most efficient and selective catalyst is crucial. For catalytic hydrogenations, the choice between palladium, platinum, or other catalysts, as well as the support material (e.g., carbon), can significantly impact the reaction. researchgate.net
Solvent and pH Control: The solvent system can influence the solubility of reactants and the reaction pathway. Controlling the pH is especially important in reductions using metals in acid to ensure selective reduction of the nitro groups without affecting the aldehyde. researchgate.net
Temperature and Pressure Management: In catalytic hydrogenations, temperature and hydrogen pressure are critical parameters that need to be optimized to achieve complete conversion in a reasonable time while minimizing side reactions. researchgate.net
Purification Techniques: Developing efficient purification methods, such as crystallization or distillation, is essential to obtain high-purity this compound. orgsyn.org
For instance, in related syntheses, continuous flow reactors are used to maintain precise control over reaction parameters, leading to improved yield and purity. Response surface methodology is another powerful tool for optimizing reaction conditions by systematically studying the effects of multiple variables. nih.gov
Derivatization Strategies via the Aldehyde and Amino Functionalities
The presence of both aldehyde and amino functional groups makes this compound a versatile building block for the synthesis of a wide range of derivatives. globalresearchonline.netresearchgate.net
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). globalresearchonline.net This reaction is fundamental in the synthesis of various heterocyclic compounds and has applications in the development of dyes and pharmaceuticals. globalresearchonline.netmdpi.com The aldehyde can also be a target for derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) for analytical purposes. aston.ac.ukresearchgate.net
The two amino groups are nucleophilic and can react with various electrophiles. nih.gov They can be acylated, alkylated, or used in condensation reactions with carbonyl compounds to form heterocyclic rings. rsc.org For example, reaction with dicarbonyl compounds can lead to the formation of benzodiazepines or other fused heterocyclic systems. The differential reactivity of the two amino groups can also be exploited to achieve selective derivatization.
Table 2: Derivatization Reactions of this compound
| Functional Group | Reagent Type | Product Type | Significance | Reference |
|---|---|---|---|---|
| Aldehyde | Primary Amines | Schiff Bases (Imines) | Synthesis of heterocycles, dyes, and pharmaceuticals. | globalresearchonline.net |
| Aldehyde | Hydrazines (e.g., DNPH) | Hydrazones | Analytical derivatization for detection and quantification. | researchgate.net |
| Amino | Acylating Agents | Amides | Modification of properties and further functionalization. | nih.gov |
| Amino | Dicarbonyl Compounds | Heterocycles (e.g., Benzodiazepines) | Construction of complex molecular scaffolds. | rsc.org |
Chemical Reactivity and Transformation Studies of 2,4 Diaminobenzaldehyde
Condensation Reactions and Schiff Base Formation
2,4-Diaminobenzaldehyde is a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde group and two amino groups, which readily participate in condensation reactions to form Schiff bases (imines). These reactions involve the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic C=N double bond of an imine. scielo.org.zalibretexts.org The presence of two amino groups on the aromatic ring allows for the formation of mono- or di-imine derivatives, depending on the stoichiometry of the reactants.
The formation of Schiff bases from this compound is a critical step in the synthesis of a wide array of organic compounds, including those with applications in pharmaceuticals and as ligands for metal complexes. scielo.org.za For instance, the condensation of this compound with other primary amines or compounds containing amino groups leads to the creation of complex molecules with diverse functional properties.
A notable example is the reaction of this compound with 1,3-phenylenediamine, which results in the formation of a new Schiff base ligand. scielo.org.zasemanticscholar.org Similarly, it can be reacted with other amines to produce various Schiff base derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated under reflux to drive the reaction to completion. semanticscholar.orgiosrjen.org
The formation of an imine from an aldehyde and a primary amine is a reversible reaction that proceeds through a carbinolamine intermediate. The reaction is subject to both general acid and general base catalysis. acs.org The initial step involves the nucleophilic addition of the amine to the carbonyl carbon, forming the tetrahedral carbinolamine. libretexts.org This intermediate then undergoes dehydration, which is often the rate-determining step, to form the final imine product. acs.org
Kinetic studies on the formation of imines from substituted benzaldehydes have provided insights into the reaction mechanism. For example, the reaction of p-(N,N-dimethylamino)benzaldehyde with ammonia (B1221849) to form hydrobenzamide (B1588721) has been studied, highlighting the role of the imine as an intermediate. acs.org While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles of imine formation kinetics apply. The rate of reaction is influenced by factors such as the electronic nature of the substituents on the benzaldehyde (B42025) and the amine, the pH of the reaction medium, and the presence of catalysts. acs.orgtandfonline.com
The electron-donating amino groups on the this compound ring are expected to influence the reactivity of the carbonyl group. While electron-donating groups generally decrease the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack slower, they can also affect the subsequent dehydration step. masterorganicchemistry.com
Table 1: General Mechanistic Steps of Imine Formation
| Step | Description |
| 1. Nucleophilic Attack | The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. |
| 2. Proton Transfer | A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a neutral carbinolamine. |
| 3. Protonation of Hydroxyl Group | The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). |
| 4. Dehydration | The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, forming a protonated imine (iminium ion). |
| 5. Deprotonation | A base removes the proton from the nitrogen atom to yield the final neutral imine product. |
The di-functional nature of this compound makes it an excellent precursor for the synthesis of polydentate Schiff base ligands. These ligands contain multiple donor atoms (typically nitrogen and oxygen) that can coordinate to a central metal ion, forming stable metal complexes. iosrjen.orgscirp.org The reaction of this compound with compounds containing one or more primary amino groups can lead to the formation of bidentate, tridentate, or even higher denticity ligands. scirp.org
For instance, the condensation of this compound with 2-aminophenol (B121084) can produce a bidentate NO-type Schiff base ligand. rasayanjournal.co.in These ligands can then be reacted with various metal salts, such as those of copper(II), zinc(II), nickel(II), and cobalt(II), to form the corresponding metal complexes. iosrjen.orgrasayanjournal.co.in The geometry of the resulting complexes, which can range from tetrahedral to octahedral, is influenced by the nature of the metal ion and the ligand. scielo.org.zasemanticscholar.org
These metal complexes are of significant interest due to their potential applications in various fields, including catalysis and materials science. scielo.org.zaiosrjen.org The coordination of the Schiff base ligand to the metal ion often enhances or modifies the properties of both the ligand and the metal. rasayanjournal.co.in
Table 2: Examples of Metal Complexes Derived from Diaminobenzaldehyde Analogs
| Reactants | Ligand Type | Metal Ions | Potential Geometry |
| 4-Dimethylaminobenzaldehyde, 1,3-phenylenediamine | Bidentate (NN) | Zn(II), Cd(II) | Octahedral scielo.org.zasemanticscholar.org |
| 4-Dimethylaminobenzaldehyde, 2-aminophenol | Bidentate (NO) | Co(II), Cu(II), Ni(II), Zn(II) | Octahedral rasayanjournal.co.in |
| Cefotaxime, 4-N,N-dimethylaminobenzaldehyde | Tridentate | Co(II), Cd(II), Ni(II), Cu(II), Pd(II), Pt(IV) | Octahedral, Square Planar (Pd(II)) scirp.org |
Cyclization Reactions and Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The presence of the aldehyde and amino functional groups allows for intramolecular or intermolecular cyclization reactions to form stable ring systems.
One of the most significant applications of this compound in heterocyclic synthesis is in the formation of quinoline (B57606) derivatives. The Friedländer synthesis is a classic method for preparing quinolines, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comsemanticscholar.org This reaction can be catalyzed by either acid or base. cdnsciencepub.com
In the context of this compound, the amino group at the 2-position is suitably positioned to undergo cyclization with an appropriate carbonyl-containing reactant. The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring system. cdnsciencepub.com The specific substitution pattern of the resulting quinoline is determined by the structure of the carbonyl compound used. pharmaguideline.com
While direct examples using this compound in Friedländer synthesis are not abundant in the provided search results, the general principle is well-established for 2-aminobenzaldehydes. pharmaguideline.comcdnsciencepub.com The additional amino group at the 4-position of this compound would result in the formation of amino-substituted quinolines, which are themselves important scaffolds in medicinal chemistry.
Beyond quinolines, this compound can be utilized in the synthesis of other heterocyclic systems. For example, its reaction with ketones under basic conditions can lead to the formation of naphthyridine derivatives. Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms.
Furthermore, the general reactivity of this compound allows for its potential use in the construction of a variety of other nitrogen-containing heterocycles. The specific heterocyclic system formed depends on the nature of the co-reactant and the reaction conditions employed. The synthesis of heterocycles often involves cyclization reactions that can be promoted by metal catalysts or occur under metal-free conditions. nih.gov
Electrophilic and Nucleophilic Reactions of the Carbonyl Moiety
The carbonyl group in this compound is a key site of reactivity, capable of undergoing both electrophilic and nucleophilic reactions.
The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This is the basis for the condensation reactions discussed earlier, where the nucleophile is an amine. Other nucleophiles, such as hydride reagents (e.g., sodium borohydride, lithium aluminum hydride), can attack the carbonyl carbon to reduce the aldehyde to a primary alcohol. dalalinstitute.com Grignard reagents can also add to the carbonyl group to form secondary alcohols. thermofisher.com
The reactivity of the carbonyl group can be enhanced by the presence of an acid catalyst, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbon atom. libretexts.orglibretexts.org Lewis acids can also serve this purpose by coordinating to the carbonyl oxygen. libretexts.org
While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and is nucleophilic. However, its nucleophilicity is generally weaker than its basicity. libretexts.org In certain reactions, the carbonyl oxygen can act as a nucleophile, but more commonly it functions as a base, accepting a proton. libretexts.org
The electron-donating amino groups on the aromatic ring of this compound increase the electron density on the carbonyl group, which can modulate its reactivity. This electron donation can decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially slowing down nucleophilic addition reactions. masterorganicchemistry.com
Reactivity Profiling of Aromatic Amino Functionalities
The aromatic amino groups at the C2 (ortho) and C4 (para) positions of the this compound ring are primary sites for a variety of chemical transformations. The presence of the electron-withdrawing aldehyde group (-CHO) deactivates the aromatic ring towards electrophilic substitution but also influences the nucleophilicity and relative reactivity of the two amino groups. The amino group at the para-position (C4) is generally more nucleophilic than the one at the ortho-position (C2) due to steric hindrance from the adjacent aldehyde group. This differential reactivity allows for selective functionalization, which is a key aspect of its synthetic utility.
Key reactions involving the amino functionalities include acylation, Schiff base formation, diazotization, and cyclization reactions, which are fundamental to the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.
Acylation of the amino groups in this compound can be achieved using various acylating agents such as acid chlorides and anhydrides. sundarbanmahavidyalaya.in This reaction typically results in the formation of amides. Due to the differing reactivity of the two amino groups, selective acylation is possible under controlled conditions. For instance, treatment with one equivalent of an acylating agent often leads to the preferential acylation of the more nucleophilic C4 amino group.
Research has shown that the protection of amino groups through acylation is a common strategy to control the outcome of subsequent reactions. sundarbanmahavidyalaya.in For example, the synthesis of 1-acetyl-6-(acetylamino)-3-indolinone involves the use of 2-amino-4-(acetylamino)benzaldehyde, a derivative where one amino group is protected by an acetyl group. researchgate.net This highlights the utility of selective acylation in multi-step synthetic pathways.
Table 1: Representative Acylation Reactions
| Reactant | Acylating Agent | Primary Product | Significance |
|---|---|---|---|
| This compound | Acetic Anhydride (1 eq.) | 4-Acetamido-2-aminobenzaldehyde | Selective protection of the C4-amino group. |
| This compound | Benzoyl Chloride | N,N'-Dibenzoyl-2,4-diaminobenzaldehyde | Full protection of both amino groups. |
The amino groups of this compound readily undergo condensation reactions with carbonyl compounds to form Schiff bases (imines). This reactivity is a cornerstone of its application in coordination chemistry and the synthesis of heterocyclic systems. The reaction can involve one or both amino groups, leading to mono- or bis-Schiff bases depending on the stoichiometry of the reactants.
For instance, the condensation of this compound with other aldehydes or ketones is a key step in synthesizing various ligands capable of forming stable complexes with metal ions. rasayanjournal.co.inscielo.org.za These Schiff base ligands and their metal complexes often exhibit interesting biological and material properties. The aldehyde group on the this compound can also participate in Schiff base formation if reacted with a primary amine, showcasing the compound's dual reactivity.
Table 2: Examples of Schiff Base Formation
| Reactants | Product Type | Application Area |
|---|---|---|
| This compound + Salicylaldehyde (B1680747) (2 eq.) | Bis-Schiff Base Ligand | Coordination Chemistry, Metal Complex Formation |
| This compound + 1,3-Phenylenediamine | Polymeric Schiff Base | Material Science |
The primary aromatic amino groups of this compound can be converted into diazonium salts through diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. numberanalytics.comaccessscience.com The resulting diazonium salts are highly versatile intermediates.
These diazonium salts can undergo a variety of subsequent reactions, including azo coupling with electron-rich aromatic compounds like phenols or anilines to form highly colored azo compounds. numberanalytics.comrsc.org This reaction is fundamental in the dye and pigment industry. Research has demonstrated that this compound can react with diazotized nitroimidazoles to form azo adducts. The presence of two amino groups allows for the potential formation of bis-diazonium salts, further expanding its synthetic possibilities.
Table 3: Diazotization and Subsequent Reactions
| Reaction | Reagents | Intermediate/Product | Synthetic Utility |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0-5 °C) | 2-Formyl-benzene-1,3-bis(diazonium) chloride | Versatile synthetic intermediate. |
| Azo Coupling | Diazonium salt + Phenol | Azo Dye | Synthesis of dyes and pigments. |
| Sandmeyer Reaction | Diazonium salt + Cu(I) Halide | Halogenated Benzaldehyde Derivative | Introduction of halogens onto the aromatic ring. numberanalytics.com |
The unique arrangement of an aldehyde group ortho to an amino group makes this compound an excellent precursor for various cyclization reactions to form nitrogen-containing heterocycles. These intramolecular or intermolecular condensation reactions are pivotal in synthetic organic chemistry.
For example, it serves as a key precursor in the Friedländer annulation for the synthesis of quinolines and related fused heterocyclic systems. researchgate.net Studies have also utilized this compound in rhodium-catalyzed sequential allylic amination and intramolecular hydroacylation reactions to produce seven-membered nitrogen heterocycles. bohrium.com The reaction of 2-aminobenzaldehydes with primary amines can lead to the formation of ring-fused aminals through cascade reactions. acs.org These cyclization strategies are essential for building complex molecular architectures found in pharmaceuticals and natural products.
Advanced Characterization Techniques and Spectroscopic Analysis in 2,4 Diaminobenzaldehyde Research
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For 2,4-Diaminobenzaldehyde, these spectra are expected to reveal characteristic bands corresponding to its amino, aldehyde, and aromatic components.
In the FT-IR spectrum, the presence of two primary amino (-NH₂) groups would typically be identified by a pair of N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the aldehyde group is a strong, sharp band anticipated to appear in the 1680-1710 cm⁻¹ range, a region characteristic for aromatic aldehydes. libretexts.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. scielo.org.za
FT-Raman spectroscopy offers complementary information. wikipedia.org Aromatic ring vibrations are often strong in Raman spectra. The C-H stretching mode of the aldehyde group (CHO) is also readily observable. libretexts.org While specific experimental spectra for this compound are not widely published, analysis of related compounds like 4-dimethylaminobenzaldehyde and its derivatives confirms these general assignments. researchgate.netscispace.comnih.gov For instance, studies on Schiff bases derived from substituted benzaldehydes show the characteristic azomethine (C=N) stretch around 1600 cm⁻¹, which forms upon reaction of the aldehyde group. scielo.org.za
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | FT-IR |
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1710 | FT-IR |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |
| Aromatic Ring | C-H Stretch | > 3000 | FT-IR, FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. researchgate.net
In the ¹H NMR spectrum of this compound, the aldehyde proton (-CHO) is expected to appear as a distinct singlet far downfield, typically in the range of δ 9.5-10.5 ppm. The protons of the two amino groups (-NH₂) would likely produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The aromatic region would display a complex splitting pattern due to the three protons on the benzene ring. Based on data from related aminobenzaldehydes, the aromatic protons are expected between δ 6.0 and 7.5 ppm. rsc.orgrsc.org For example, in 4-aminobenzaldehyde (B1209532), the aromatic protons appear as two doublets at approximately δ 6.66 and 7.57 ppm in DMSO-d₆. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift expected around δ 190 ppm. rsc.org The carbons of the aromatic ring would appear in the δ 110-155 ppm range. The carbons bonded to the electron-donating amino groups would be shifted upfield, while the carbon attached to the electron-withdrawing aldehyde group would be shifted downfield. For comparison, the aromatic carbons in 4-aminobenzaldehyde appear at δ 113.4, 125.5, 132.2, and 154.7 ppm. rsc.org
Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |
| ¹H | Aromatic (C-H) | 6.0 - 7.5 |
| ¹H | Amino (-NH₂) | Variable (broad) |
| ¹³C | Carbonyl (C=O) | ~190 |
| ¹³C | Aromatic (C-NH₂) | 145 - 155 |
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.orgfiveable.me For this compound (C₇H₈N₂O), the calculated molecular weight is approximately 136.15 g/mol . nih.gov The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass. nih.gov
The fragmentation of aromatic aldehydes under electron ionization typically involves the loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of -CHO). libretexts.orgmiamioh.edu The presence of amino groups introduces other fragmentation pathways. As an amine, the molecular ion peak is expected to have an odd m/z value, consistent with the nitrogen rule. libretexts.org Alpha-cleavage adjacent to the amino groups can also occur. The fragmentation pattern provides a unique signature that confirms the molecular structure.
Key Expected Peaks in the Mass Spectrum of this compound
| m/z Value | Identity | Notes |
|---|---|---|
| ~136 | [M]⁺ | Molecular ion peak |
| ~135 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions associated with chromophores. msu.edu The this compound molecule contains multiple chromophores: the benzene ring, the carbonyl group, and the two amino groups. The interaction of these groups is expected to result in absorption bands in the UV and possibly the visible region.
Studies on related compounds like 4-aminobenzaldehyde and 4-dimethylaminobenzaldehyde show strong absorption bands related to π→π* transitions within the aromatic system. scielo.org.zaresearchgate.net For instance, a Schiff base derived from 4-dimethylaminobenzaldehyde exhibited absorption bands at 214, 238, and 364 nm, attributed to π-π* and n-π* transitions. scielo.org.za The presence of two electron-donating amino groups in conjunction with the aldehyde group in this compound would likely lead to significant absorption in the UV region.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Single-crystal XRD analysis can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Powder X-ray Diffraction (PXRD) is used to identify the crystalline phase of a bulk sample and assess its purity. researchgate.net
While the crystal structure of this compound has not been detailed in the available literature, numerous studies on its derivatives, such as Schiff bases or co-crystals, have utilized XRD for structural confirmation. nih.govresearchgate.netiucr.org For example, the crystal structure of a co-crystal formed between 4-dimethylaminobenzaldehyde and 2,4-dinitroaniline (B165453) has been determined, revealing the molecular geometry and packing. researchgate.netresearchgate.net A similar analysis for this compound would be expected to show extensive hydrogen bonding networks involving the two amino groups and the aldehyde oxygen, significantly influencing the solid-state packing and properties.
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the effect of heat on a material. abo.fircet.org.inpodhikaiscientific.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com A TGA curve for this compound would reveal its thermal stability, identifying the onset temperature of decomposition and any mass loss events corresponding to the release of volatile fragments.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. du.ac.in The DTA curve shows exothermic and endothermic events, such as melting, crystallization, and decomposition. rcet.org.in
Together, TGA and DTA provide a comprehensive thermal profile of a compound. abo.fi For many organic materials, such as derivatives of 4-dimethylaminobenzaldehyde, these techniques have been used to determine melting points and decomposition ranges, which are critical parameters for material processing and application. nih.govresearchgate.net
Photoacoustic Spectroscopy for Thermal Diffusivity Investigations
Photoacoustic Spectroscopy (PAS) is a sensitive technique used to measure the absorption of light by a sample. shimadzu.ch When a modulated light beam is absorbed by a sample, it generates localized heat, which in turn creates pressure waves (sound) that can be detected by a microphone. shimadzu.ch One of the advanced applications of PAS is the determination of thermal properties, such as thermal diffusivity.
Thermal diffusivity measures how quickly a material can conduct heat. This property has been investigated for novel nonlinear optical crystals derived from substituted benzaldehydes. For instance, PAS studies were conducted on a crystal of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline to determine its thermal diffusivity. researchgate.netdp.tech This suggests that PAS is a viable and valuable technique for probing the thermal transport properties of this compound and its related materials, which is essential for applications where heat management is a concern.
Computational Chemistry and Theoretical Investigations of 2,4 Diaminobenzaldehyde
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used for their favorable balance of computational cost and accuracy in determining molecular geometries, electronic structures, and other properties. researchgate.net A common approach involves using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with Pople-style basis sets like 6-311++G(d,p) to achieve reliable results for organic molecules. researchgate.netresearchgate.net
For studying excited-state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. arxiv.org TD-DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. researchgate.netarxiv.org The choice of functional is critical, and studies often benchmark several functionals to find the best agreement with experimental data. arxiv.org
The electronic structure of a molecule is described by its molecular orbitals. Of these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. youtube.comyoutube.com These two orbitals are known as the Frontier Molecular Orbitals (FMOs) and are key to understanding a molecule's reactivity and electronic properties. youtube.com
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). youtube.commdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. researchgate.net
For 2,4-Diaminobenzaldehyde, the presence of two electron-donating amino (-NH₂) groups and one electron-withdrawing aldehyde (-CHO) group on the benzene (B151609) ring significantly influences the FMOs. The amino groups increase the energy of the HOMO, making the molecule a better electron donor, while the aldehyde group lowers the energy of the LUMO, making it a better electron acceptor. This push-pull electronic effect is expected to result in a relatively small HOMO-LUMO gap, indicating potential for charge transfer interactions within the molecule.
While specific DFT calculations for this compound are not extensively published, analysis of related benzaldehyde (B42025) derivatives provides insight into the expected values.
Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for Benzaldehyde Derivatives (B3LYP/6-31G(d) level) mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzaldehyde | -6.941 | -1.712 | 5.229 |
| 4-Methylbenzaldehyde | -6.839 | -1.597 | 5.242 |
| 4-Chlorobenzaldehyde | -7.148 | -1.987 | 5.161 |
| 4-Nitrobenzaldehyde | -7.571 | -3.116 | 4.455 |
Based on FMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors help predict how a molecule will interact with other reagents. Key descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com
Global Electrophilicity (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. mdpi.com
DFT calculations are also invaluable for mapping out potential reaction pathways. For a molecule like this compound, a common reaction involves the condensation of one of its amino groups with a carbonyl compound to form a Schiff base. Theoretical studies on the reaction between benzaldehyde and amines have successfully modeled this process. nih.govresearchgate.net Such studies identify the structures of transition states (TS) and intermediates along the reaction coordinate, calculating the activation energies required for each step. For instance, the reaction to form a hemiaminal intermediate and its subsequent dehydration to a Schiff base can be elucidated, showing how substituents and solvent molecules affect the reaction's favorability. nih.govresearchgate.netcanterbury.ac.uk
Computational methods can predict various types of spectra, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.
UV-Vis Spectra: TD-DFT calculations are used to predict the electronic absorption maxima (λmax). Studies on substituted benzaldehydes and related compounds show that TD-DFT can accurately reproduce experimental UV-Vis spectra, including shifts caused by different solvents. researchgate.net
Vibrational Spectra (IR and Raman): DFT calculations are used to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies and their corresponding intensities can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. researchgate.net This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. For example, a combined experimental and computational study on crystalline 4-(dimethylamino)benzaldehyde (B131446) using Inelastic Neutron Scattering (INS) and periodic DFT calculations showed excellent agreement, allowing for a reliable assignment of vibrational bands. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in a Benzaldehyde Derivative (Data conceptualized from studies like nih.gov)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | ~1680 | ~1685 | Aldehyde C=O stretch |
| ν(C-N) | ~1350 | ~1355 | Aromatic C-N stretch |
| δ(N-H) | ~1620 | ~1625 | Amino N-H bend |
| γ(C-H) | ~820 | ~825 | Aromatic C-H out-of-plane bend |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on single, isolated molecules (often in a simulated solvent environment), Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of molecular behavior in a more realistic, dynamic environment, such as in solution or interacting with a biological membrane. nih.govnih.gov
For a molecule like this compound, MD simulations could be used to:
Analyze Conformational Flexibility: Determine the preferred rotational orientations (conformations) of the amino and aldehyde groups relative to the benzene ring and how these conformations fluctuate over time in solution.
Study Solvation: Model the explicit interactions between the molecule and surrounding solvent molecules (e.g., water), revealing details about hydrogen bonding and the structure of the solvation shell.
Simulate Interactions: Investigate how the molecule interacts and binds with larger systems, such as DNA or proteins. For instance, MD simulations have been used to study the binding of Schiff bases derived from dimethylaminobenzaldehyde to DNA. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jmaterenvironsci.com In a QSAR study, various molecular descriptors (numerical values representing different chemical properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity.
This predictive model can then be used to estimate the activity of new, unsynthesized compounds. For derivatives of this compound, a QSAR study could be employed to predict their potential as, for example, antimicrobial or anticancer agents. Studies on related structures like 2,4-diaminopyrimidines and other benzaldehyde derivatives have successfully used QSAR to identify key molecular properties for their biological function. jmaterenvironsci.comresearchgate.netnih.gov Important descriptors often include electronic properties (like LUMO energy), steric parameters, and topological indices. nih.govjapsonline.com
Molecular Docking Investigations of Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of a ligand's activity.
The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. The resulting docked pose shows the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Derivatives of 2,4-diaminopyrimidine, which share the "2,4-diamino" substitution pattern, have been investigated as inhibitors of enzymes like Focal Adhesion Kinase (FAK) and Dihydrofolate Reductase (DHFR) using molecular docking. nih.govnih.gov These studies help rationalize the observed activity of the compounds and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Assessment
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies containing Natural Bond Orbital (NBO) analysis for this compound could be located. Consequently, detailed research findings and data tables regarding the delocalization and stability assessment of this particular compound through NBO analysis are not available in the public domain at this time.
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules. uni-muenchen.dewisc.edu It provides a localized, Lewis-like bonding picture that is intuitive for chemists. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, often quantified by second-order perturbation theory, reveals the extent of electron delocalization, which is a key factor in molecular stability. uni-muenchen.dewisc.edu
A typical NBO analysis for an aromatic compound like this compound would investigate:
Donor-Acceptor Interactions: This would involve quantifying the stabilization energies arising from the delocalization of electron density from the lone pairs of the nitrogen atoms (in the amino groups) and the oxygen atom (in the aldehyde group) into the antibonding orbitals of the benzene ring and the carbonyl group. Similarly, interactions involving the π-orbitals of the aromatic ring as donors and the antibonding orbitals of the substituents would be examined.
Hybridization and Bond Properties: The analysis would provide information on the hybridization of the atomic orbitals, which influences bond strengths and angles.
Natural Population Analysis (NPA): This would yield the natural atomic charges on each atom, offering insights into the charge distribution and electrostatic potential of the molecule.
While computational studies, including Density Functional Theory (DFT), have been performed on related benzaldehyde derivatives, the specific quantitative data from an NBO analysis for this compound is absent from the reviewed literature. Such an analysis would be valuable for a deeper understanding of the compound's electronic structure, reactivity, and the influence of the two amino groups and the aldehyde group on the aromatic system. Without dedicated computational research on this molecule, a detailed discussion supported by data tables on its delocalization and stability from an NBO perspective cannot be provided.
Applications of 2,4 Diaminobenzaldehyde in Advanced Materials Science
Development of Functional Polymers and Oligomers
The presence of multiple reactive sites on the 2,4-Diaminobenzaldehyde molecule enables its use as a monomer in the synthesis of various polymeric structures. The condensation reaction between the aldehyde function and one of the amino groups with complementary monomers can lead to the formation of linear or cross-linked polymers. The aromatic core contributes to the thermal stability and mechanical properties of the resulting materials.
Polymers with extended π-conjugated systems are known for their ability to conduct electricity. The synthesis of such polymers often involves the strategic linking of aromatic units. This compound can be used to create poly(azomethine)s, also known as poly(Schiff base)s, through the condensation of its diamino and aldehyde functionalities. If copolymerized with other conjugated monomers, the resulting polymer backbone could possess the electronic delocalization necessary for electrical conductivity. The amino groups can also influence the electronic properties and solubility of the final polymer. However, while theoretically plausible, detailed research focusing specifically on conducting polymers derived from this compound is not extensively documented in current scientific literature.
The development of new organic materials is crucial for advancing OLED technology. Molecules with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are required for efficient charge injection, transport, and recombination to produce light. The aromatic structure of this compound makes it a potential precursor for synthesizing larger, more complex molecules that could serve as emitters, hosts, or charge-transport materials in OLED devices. By chemically modifying the aldehyde and amine groups, its electronic and photophysical properties could be tuned. To date, specific applications or detailed explorations of this compound derivatives within OLED device architectures have not been widely reported.
Design and Synthesis of Chemosensors and Probes
The reactive aldehyde and amine groups of this compound are ideal for constructing chemosensors. The formation of a Schiff base (imine) by reacting the aldehyde with another primary amine is a common and efficient method to create a larger molecule capable of binding to specific analytes. The amino groups on the ring can also act as binding or signaling sites.
Colorimetric sensors provide a visual detection method for analytes, often without the need for sophisticated instrumentation. Schiff bases derived from this compound can act as chromophores. When the sensor molecule interacts and binds with a target analyte, such as a metal ion or an anion, its internal electronic structure can be perturbed. This perturbation can alter the wavelength of light it absorbs, leading to a distinct color change. This mechanism, often involving intramolecular charge transfer (ICT), allows for the naked-eye detection of the target species.
Fluorescent sensors offer higher sensitivity compared to their colorimetric counterparts. A sensor molecule designed from this compound could incorporate a fluorophore. The binding of an analyte can influence the fluorescence through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), causing the fluorescence to be "turned on" or "turned off" (quenched).
A more advanced approach is the design of ratiometric probes. In a ratiometric sensor, analyte binding causes a shift in the emission wavelength, leading to a change in the ratio of fluorescence intensities at two different wavelengths. This method provides a built-in correction for environmental factors and sensor concentration, leading to more accurate and reliable detection.
The ability of this compound derivatives to coordinate with metal ions has been demonstrated in specific research. The nitrogen and oxygen atoms within its structure can act as donor sites to form stable complexes with metal cations.
One study detailed the synthesis of a novel Schiff base ligand by condensing this compound with 4-amino-3,5-dimercapto-1,2,4-triazole. researchgate.net This ligand was then used to create complexes with several divalent metal ions. The characterization of these complexes revealed key structural and electronic properties. researchgate.net
| Property | Finding |
| Metal Ions Complexed | Mn(II), Cu(II), Zn(II) |
| Coordination Sites | The ligand coordinates with the metal ions through the azomethine nitrogen and the deprotonated thiol sulphur. researchgate.net |
| Conductivity | Molar conductivity measurements indicated that the resulting complexes are non-electrolytic in nature. researchgate.net |
| Structure | The coordination forms five-membered heterochelates. researchgate.net |
This research underscores the utility of this compound as a foundational molecule for designing ligands that can selectively bind to specific metal ions, a critical function for developing new sensors and materials for metal ion detection and sequestration. researchgate.net
Sensing of Bioactive Molecules and Ammonia (B1221849) Precursors
There is no specific literature detailing the use of this compound as a chemosensor for the detection of bioactive molecules or ammonia precursors. The formation of Schiff bases is a common mechanism for creating fluorescent and colorimetric sensors; however, studies in this domain predominantly utilize other benzaldehyde (B42025) derivatives. For instance, Schiff bases derived from salicylaldehyde (B1680747) and 2,4-dihydroxybenzaldehyde (B120756) have been explored for their sensing capabilities. While the dual amine groups of this compound offer potential for forming complex Schiff bases, dedicated research into their application for sensing specific bioactive analytes or ammonia-related compounds has not been reported in the available scientific literature.
Nonlinear Optical (NLO) Materials Development and Characterization
Similarly, the development and characterization of nonlinear optical (NLO) materials have largely focused on other molecular structures. Organic NLO materials often feature donor-π-acceptor (D-π-A) motifs to enhance molecular polarizability and achieve significant NLO responses. While this compound possesses strong electron-donating amino groups, there are no specific studies that report the synthesis, characterization, or NLO properties of materials derived directly from it. Research into Schiff base NLO materials has explored compounds synthesized from molecules like 4-amino antipyrine (B355649) and various substituted benzaldehydes, but not this compound. The fundamental requirement for second-harmonic generation (SHG) active materials to crystallize in non-centrosymmetric space groups has led to extensive investigation of other organic compounds, leaving a void in the literature regarding this compound-based NLO materials.
Crystal Engineering and Growth Studies for Material Design
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. This includes the study of hydrogen bonding, π-π stacking, and other supramolecular interactions to guide the assembly of molecules into specific crystal lattices. While numerous studies detail the crystal structures and supramolecular assemblies of Schiff bases and co-crystals derived from various benzaldehydes, there is no published work on the crystal engineering, crystal growth, or detailed structural analysis of materials specifically designed using this compound as the primary building block for advanced material applications.
Role of 2,4 Diaminobenzaldehyde in Medicinal Chemistry and Biological Research
Investigations into Antimicrobial and Antifungal Activities
The benzaldehyde (B42025) scaffold and its derivatives have been a subject of interest in the search for new antimicrobial and antifungal agents. The exploration of these compounds stems from the need to address the growing challenge of resistance to existing drugs.
Research into various benzaldehyde derivatives has demonstrated a range of antimicrobial potencies. For instance, studies on gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) have shown antimicrobial activity against Staphylococcus aureus strains responsible for bovine mastitis. frontiersin.org The minimum inhibitory concentration (MIC) required to inhibit the growth of 50% of isolates (MIC₅₀) for both these compounds was 500 mg/L. frontiersin.org For 90% of isolates (MIC₉₀), the values were 1,000 mg/L for gentisaldehyde and 833 mg/L for 2,3-dihydroxybenzaldehyde. frontiersin.org
Furthermore, heterocyclic compounds derived from dibenzalacetone, which contains benzaldehyde moieties, have shown significant activity against Staphylococcus aureus and Escherichia coli. zealjournals.com The antimicrobial activity of aromatic aldehydes is often linked to their chemical structure, with substituents on the benzene (B151609) ring playing a crucial role in their efficacy. zealjournals.comnih.gov For example, structure-activity analysis of several benzaldehydes revealed that the presence of an ortho-hydroxyl group enhances antifungal activity. nih.gov Schiff bases, which can be synthesized from 2,4-diaminobenzaldehyde, are also a well-known class of compounds with notable antibacterial and antifungal properties. orientjchem.org The antimicrobial potential of these compounds is often evaluated using methods like the disc diffusion method to determine the zone of inhibition against various bacterial and fungal strains. orientjchem.org
Table 1: Antimicrobial Activity of Selected Benzaldehyde Derivatives
| Compound | Microorganism | Activity Metric | Value | Source |
|---|---|---|---|---|
| Gentisaldehyde | S. aureus (bovine mastitis isolates) | MIC₅₀ | 500 mg/L | frontiersin.org |
| Gentisaldehyde | S. aureus (bovine mastitis isolates) | MIC₉₀ | 1000 mg/L | frontiersin.org |
| 2,3-Dihydroxybenzaldehyde | S. aureus (bovine mastitis isolates) | MIC₅₀ | 500 mg/L | frontiersin.org |
| 2,3-Dihydroxybenzaldehyde | S. aureus (bovine mastitis isolates) | MIC₉₀ | 833 mg/L | frontiersin.org |
Research on Anticancer Applications and Cytotoxicity
The potential of benzaldehyde and its derivatives as anticancer agents has been an area of active research. Some studies suggest that these compounds can exhibit selective toxicity towards cancer cells and may help overcome drug resistance. innovbiological.com Benzaldehyde (BA) has been shown to suppress epithelial-mesenchymal plasticity, a key process in cancer metastasis, and overcome treatment resistance in cancer models. innovbiological.com
Cytotoxicity studies on benzaldehyde have indicated that it can induce apoptosis and cause DNA damage in human lymphocytes at certain concentrations. nih.gov For example, treatment with benzaldehyde at concentrations of 10, 25, and 50 μg/mL significantly increased cytotoxicity and DNA damage. nih.gov
Derivatives of this compound, such as 2,4-diaminoquinazoline analogues of folic acid, have been synthesized and evaluated for their antitumor properties. nih.gov These compounds were found to be potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation, with I₅₀ values similar to the established anticancer drug methotrexate. nih.gov The inhibitory activity of these analogues against the in vitro growth of human gastrointestinal adenocarcinoma and L1210 leukemia cells varied, indicating that specific structural modifications are key to their anticancer efficacy. nih.gov
Enzyme Inhibition Studies and Target Validation
The ability of benzaldehyde derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic potential. As mentioned, 2,4-diaminoquinazoline analogues, which can be conceptually derived from a 2,4-diaminoaromatic structure, are potent inhibitors of dihydrofolate reductase (DHFR). nih.gov This inhibition disrupts the synthesis of nucleotides, thereby halting cell division, which is a validated strategy in cancer therapy.
In a different context, 4-diethylaminobenzaldehyde (DEAB), a related aminobenzaldehyde, has been extensively studied as an inhibitor of aldehyde dehydrogenases (ALDHs). nih.gov ALDHs are a family of enzymes that are overexpressed in certain cancer stem cells and contribute to drug resistance. nih.gov Contrary to the previous belief that DEAB was a reversible inhibitor, studies have shown that it acts as a covalent, irreversible inactivator of ALDH7A1 by forming a stable acyl-enzyme species. nih.gov This covalent modification provides a strong basis for designing more potent and specific ALDH inhibitors. The insights gained from DEAB are valuable for guiding the design of other aminobenzaldehyde-based inhibitors, including potential derivatives of this compound, for targeting specific enzymes.
Construction of Biological Scaffolds and Bioconjugates
In tissue engineering, scaffolds provide a supportive structure for cells to grow and form new tissue. nih.gov These scaffolds must be biocompatible and often mimic the natural extracellular matrix. nih.gov Materials like collagen are frequently used, but they can be improved by cross-linking with other agents to enhance their stability and mechanical properties. researchgate.net Dialdehydes, such as dialdehyde (B1249045) chitosan, have been used to cross-link collagen-based scaffolds. researchgate.netmdpi.com The aldehyde groups react with the amino groups in collagen to form stable Schiff's bases, improving the microstructural integrity and biostability of the scaffold. mdpi.com Given that this compound possesses both aldehyde and amine functionalities, it presents theoretical potential as a building block or cross-linking agent in the synthesis of novel biomaterials for such scaffolds.
Bioconjugation is the process of linking molecules to biomolecules like proteins or DNA. nih.gov This technique is essential for creating probes, targeted drugs, and diagnostic tools. Aldehydes are useful in bioconjugation due to their ability to react with nucleophiles like amines, which are abundant in biological systems. nih.gov For instance, 2-formylphenylboronic acid (2-FPBA), an aldehyde-containing compound, undergoes fast conjugation with various nucleophiles under physiological conditions. nih.gov It can react with amine groups on proteins (like lysine (B10760008) side chains) to form iminoboronates, which are more stable than typical imines. nih.gov The bifunctional nature of this compound (containing one aldehyde and two amine groups) makes it a candidate for designing linkers or participating in multicomponent conjugation reactions.
Pharmacological Investigations and Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. Such studies help in the rational design of more potent and selective drugs.
For aminobenzaldehyde derivatives, SAR studies have been conducted to understand their interaction with enzymes like aldehyde dehydrogenase (ALDH). nih.gov In a study involving a library of compounds based on the 4-(diethylamino)benzaldehyde (B91989) (DEAB) scaffold, researchers evaluated their inhibitory effects on ALDH isoforms 1A1, 1A3, and 3A1, which are relevant in prostate cancer. nih.gov The results highlighted several key structural features for activity:
An electron-donating group (like an amine) at the para-position relative to the aldehyde is important for activity. nih.gov
A lipophilic carbon chain attached to the amine can enhance binding through van der Waals interactions within the enzyme's active site. nih.gov
The presence of an electron-withdrawing group at the meta-position to the aldehyde can also increase the compound's affinity for the binding site. nih.gov
These SAR findings for DEAB analogues provide a valuable framework for designing novel inhibitors based on the aminobenzaldehyde scaffold, including potential derivatives of this compound, to target specific ALDH isoforms or other enzymes.
Elucidation of Interactions with Biological Systems
The functional groups of this compound—an aldehyde and two amines—dictate its potential interactions with biological systems. The aldehyde group is an electrophile that can readily react with biological nucleophiles. globalresearchonline.net A primary mode of interaction is the formation of a Schiff base (an imine) through condensation with primary amino groups, such as the ε-amino group of lysine residues in proteins. globalresearchonline.net This covalent but often reversible interaction can alter the structure and function of the protein.
Future Directions and Emerging Research Areas for 2,4 Diaminobenzaldehyde
Development of Novel and Sustainable Synthetic Methodologies
Currently, dedicated research into novel and sustainable synthetic routes for 2,4-Diaminobenzaldehyde is not apparent in publicly accessible scientific literature. While general methods for the synthesis of aromatic aldehydes and the reduction of nitro groups to amines are well-established in organic chemistry, specific studies aimed at developing greener, more efficient, or scalable processes exclusively for this compound are not documented. The development of such methodologies would be a critical first step in unlocking its potential for broader research and application, making the compound more accessible and economically viable for extensive investigation. Future research could focus on enzymatic synthesis, flow chemistry, or the use of earth-abundant metal catalysts to improve the sustainability of its production.
Exploration of Advanced Functional Materials with Tunable Properties
The exploration of this compound as a building block for advanced functional materials is an area ripe for discovery. The presence of two amine groups and an aldehyde functionality offers multiple reactive sites for polymerization and incorporation into larger molecular frameworks. However, there is a significant lack of research into materials derived from this compound. Theoretical studies could predict the potential for this compound to form interesting polymeric structures, such as polyimines or as a monomer in the creation of porous organic polymers. The inherent electronic properties of the diamino-substituted aromatic ring could also be harnessed in the design of organic electronic materials. Experimental work is needed to synthesize and characterize such materials and to explore their potential in applications like gas separation, catalysis, or optoelectronics.
Integration into Bio-inspired and Biomedical Technologies
The integration of this compound into bio-inspired and biomedical technologies is another area with no significant research footprint. While the amino and aldehyde groups are common functionalities in biologically active molecules, there are no published studies on the specific applications of this compound in fields such as biosensor development, drug delivery systems, or tissue engineering. The potential for this compound to act as a linker molecule for bioconjugation or as a precursor for biocompatible materials has not been explored. Future research could investigate the cytotoxicity of this compound and its derivatives to assess their suitability for biomedical applications. Furthermore, its structure could serve as a starting point for the design of novel scaffolds in medicinal chemistry.
Interdisciplinary Research Synergies and Collaborative Ventures
Reflecting the lack of dedicated research in the aforementioned areas, there is no evidence of significant interdisciplinary research synergies or collaborative ventures centered on this compound. The advancement of this compound from a simple chemical entity to a valuable technological component will necessitate collaboration between synthetic chemists, materials scientists, biologists, and engineers. Such collaborations would be essential to not only develop novel synthetic routes and materials but also to identify and explore potential applications in a wide range of fields. The establishment of research consortia or funded projects focused on diamino-substituted aromatic aldehydes could provide the impetus needed to build a scientific community around this and related under-explored molecules.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (similar to 4-(bromomethyl)benzaldehyde protocols) .
- First Aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation due to potential uncharacterized toxicity .
- Waste Disposal : Neutralize acidic reaction mixtures with NaHCO3 before disposal to avoid aldehyde polymerization .
How does this compound compare to other diamines in coordinating metal ions for catalytic applications?
Advanced Research Question
- Chelation Strength : The o-diamine motif forms stable 5-membered rings with transition metals (e.g., Cu²⁺, Fe³⁺), outperforming p-phenylenediamine derivatives. Stability constants (log K) for Cu²⁺ complexes exceed 10.5 .
- Catalytic Activity : In oxidation reactions, this compound-copper complexes show higher turnover frequencies (TOF > 500 h⁻¹) due to enhanced electron donation from the aldehyde group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
